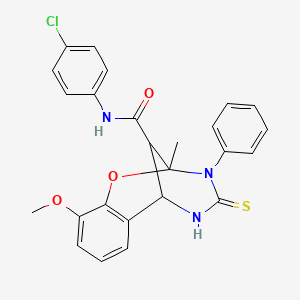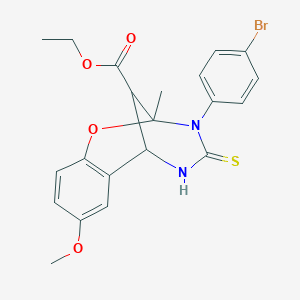![molecular formula C26H22N4O2 B11215953 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215953.png)
6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a chromeno-triazolo-pyrimidine core
Métodos De Preparación
The synthesis of 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate methoxyphenyl and methylphenyl precursors with a chromeno-triazolo-pyrimidine intermediate under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
When compared to similar compounds, 6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique structural features and potential applications. Similar compounds include other chromeno-triazolo-pyrimidine derivatives with different substituents on the aromatic rings. These compounds may share some properties but differ in their specific interactions and applications .
Propiedades
Fórmula molecular |
C26H22N4O2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
9-(3-methoxyphenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4O2/c1-16-10-12-17(13-11-16)24-22-23(29-26-27-15-28-30(24)26)20-8-3-4-9-21(20)32-25(22)18-6-5-7-19(14-18)31-2/h3-15,24-25H,1-2H3,(H,27,28,29) |
Clave InChI |
TUPLZYHCEXMIBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B11215875.png)
![7-Methoxy-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215895.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11215897.png)
![1-(2-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215903.png)
![5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215906.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11215912.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11215918.png)
![[(2Z)-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B11215925.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/structure/B11215938.png)
![4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B11215944.png)


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215964.png)
